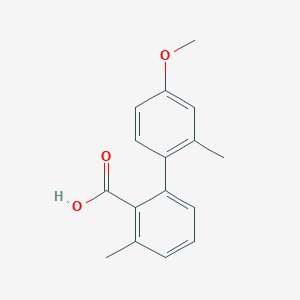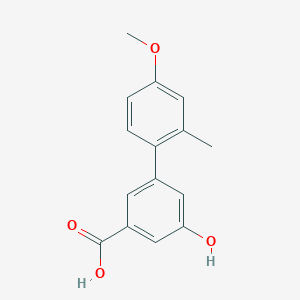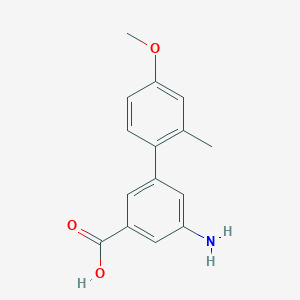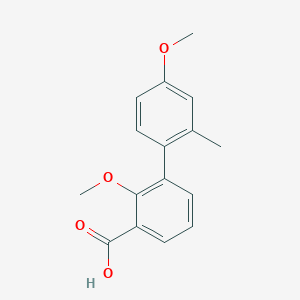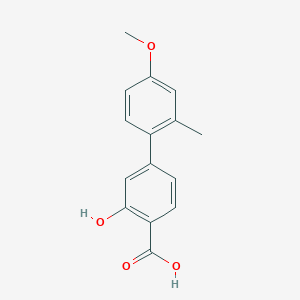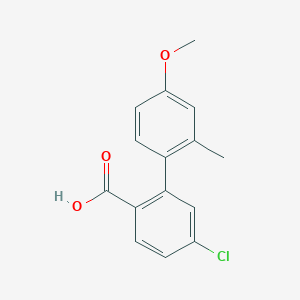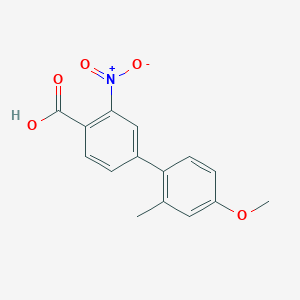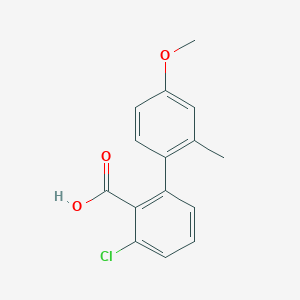
6-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, or 6-CMPBA, is an organic chemical compound widely used in scientific research. It is a derivative of benzoic acid and is known for its wide range of applications, including in the synthesis of drugs and in the study of biochemical and physiological effects.
科学研究应用
6-CMPBA has been used in many scientific research applications. It has been used in the synthesis of drugs, such as the anti-depressant fluoxetine and the anti-inflammatory drug celecoxib. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase. In addition, 6-CMPBA has been used in the synthesis of other organic compounds, such as phenylacetic acid.
作用机制
6-CMPBA has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 6-CMPBA works by binding to the active site of COX and preventing the enzyme from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 6-CMPBA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of other hormones, such as thromboxanes. In addition, 6-CMPBA has been found to have antioxidant and anti-cancer properties.
实验室实验的优点和局限性
6-CMPBA has several advantages for use in lab experiments. It is a relatively stable compound, and is soluble in a wide range of solvents. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and thus should be handled with caution. In addition, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 6-CMPBA. One potential direction is to further explore its anti-cancer properties, as it has been found to have some potential in this area. Another potential direction is to explore its potential applications in the synthesis of other organic compounds. In addition, further research could be done on its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to improve the synthesis methods of 6-CMPBA, in order to make them more efficient and cost-effective.
合成方法
6-CMPBA can be synthesized through two main methods. The first is a two-step method, which involves the reaction of 4-methoxy-2-methylphenol with chloroacetic acid to form the intermediate product, 4-methoxy-2-methylphenyl chloroacetate. This intermediate product is then reacted with sodium hydroxide to form 6-CMPBA. The second method is a one-step method, which involves the reaction of 4-methoxy-2-methylphenol with chloroacetic acid and sodium hydroxide in a single step. Both methods have been found to be effective for the synthesis of 6-CMPBA.
属性
IUPAC Name |
2-chloro-6-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-8-10(19-2)6-7-11(9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXNFMILRIEKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689980 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-30-0 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

